Prunine

Vue d'ensemble

Description

. Il s'agit de la forme glycosylée de la naringénine, un flavonoïde bien connu. La prunine est reconnue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et potentiellement antidiabétiques .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Prunin, a flavonoid found in Prunus davidiana stems, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for Type 2 diabetes and obesity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, making it a target for anti-diabetic drugs .

Mode of Action

Prunin exhibits strong inhibitory activity against PTP1B and α-glucosidase . It selectively inhibits PTP1B by targeting its active site . The inhibition of these enzymes leads to a decrease in glucose production and an increase in insulin sensitivity .

Biochemical Pathways

Prunin affects the IRS-1/PI3K/Akt pathway , enhancing glucose uptake and improving insulin sensitivity in insulin-resistant HepG2 cells . This pathway plays a crucial role in the metabolic actions of insulin, regulating processes such as glucose uptake and glycogen synthesis .

Result of Action

Prunin stimulates glucose uptake by decreasing PTP1B expression level in insulin-resistant HepG2 cells . This results in improved insulin sensitivity and potential anti-diabetic properties . Furthermore, Prunin has been shown to have anti-inflammatory effects .

Action Environment

The action of Prunin can be influenced by various environmental factors. For instance, the enzyme hydrolysis of naringin, a flavonoid glycoside abundant in grapefruit wastes, can produce Prunin . This suggests that the presence of certain enzymes in the environment can affect the availability and action of Prunin.

Analyse Biochimique

Biochemical Properties

Prunin plays a significant role in biochemical reactions, particularly in the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the stimulation of glucose uptake in insulin-resistant hepatocytes . Prunin interacts with enzymes such as α-glucosidase and PTP1B, exhibiting competitive and mixed-type inhibition, respectively . The interaction with PTP1B involves binding to its active site, which is crucial for its inhibitory activity . Additionally, prunin has been shown to inhibit peroxynitrite-mediated tyrosine nitration, further highlighting its biochemical significance .

Cellular Effects

Prunin exerts various effects on different types of cells and cellular processes. In insulin-resistant HepG2 cells, prunin stimulates glucose uptake by inhibiting the expression of protein tyrosine phosphatase 1B . This inhibition leads to improved insulin sensitivity and glucose metabolism. Prunin also influences cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling . Furthermore, prunin has been shown to affect gene expression related to glucose metabolism and insulin resistance .

Molecular Mechanism

The molecular mechanism of prunin involves its binding interactions with biomolecules, particularly enzymes such as protein tyrosine phosphatase 1B and α-glucosidase . Prunin inhibits protein tyrosine phosphatase 1B by binding to its active site, which prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling . Additionally, prunin exhibits mixed-type inhibition of α-glucosidase, which helps regulate glucose levels by slowing down carbohydrate digestion . These interactions at the molecular level contribute to prunin’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prunin have been observed to change over time. Prunin’s stability and degradation have been studied, revealing that it remains relatively stable under various conditions . Long-term studies have shown that prunin maintains its inhibitory effects on protein tyrosine phosphatase 1B and its ability to stimulate glucose uptake in insulin-resistant cells

Dosage Effects in Animal Models

The effects of prunin vary with different dosages in animal models. Studies have shown that prunin improves hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats . At higher doses, prunin exhibits more pronounced effects on glucose metabolism and insulin sensitivity .

Metabolic Pathways

Prunin is involved in various metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B and α-glucosidase, which play crucial roles in regulating glucose levels . Prunin’s inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, while its inhibition of α-glucosidase slows down carbohydrate digestion, thereby regulating glucose levels . These interactions highlight prunin’s role in metabolic pathways and its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

Prunin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Prunin’s localization within cells is influenced by its interactions with specific transporters, which help direct it to target tissues and compartments . These interactions are crucial for prunin’s biochemical effects and its potential therapeutic applications.

Subcellular Localization

Prunin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within cells, prunin is localized to areas where it can interact with its target enzymes and proteins, such as protein tyrosine phosphatase 1B and α-glucosidase . This localization is essential for prunin’s biochemical activity and its ability to exert its effects on cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La prunine peut être synthétisée à partir de la naringine, un glycoside de flavanone présent dans les pamplemousses et les oranges amères. L'hydrolyse enzymatique de la naringine à l'aide de la naringinase entraîne la formation de this compound et de rhamnose . Les conditions de réaction impliquent généralement l'utilisation de naringinase immobilisée prétraitée avec un tampon alcalin pour obtenir des rendements élevés en this compound .

Méthodes de production industrielle : La production industrielle de this compound implique la bioconversion de la naringine en utilisant la naringinase. Ce procédé est efficace et permet d'obtenir une quantité importante de this compound avec des quantités négligeables de naringénine . L'utilisation d'enzymes immobilisées permet des réactions par lots répétitives et le recyclage des enzymes, ce qui rend le procédé rentable et durable .

Analyse Des Réactions Chimiques

Types de réactions : La prunine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation. L'hydrolyse de la this compound par la β-glucosidase entraîne la formation de glucose et de naringénine .

Réactifs et conditions courants :

Hydrolyse : La β-glucosidase est couramment utilisée pour hydrolyser la this compound en glucose et en naringénine.

Oxydation : La this compound peut subir des réactions d'oxydation, bien que les réactifs et les conditions spécifiques de ces réactions soient moins souvent documentés.

Principaux produits formés :

Hydrolyse : Les principaux produits formés par l'hydrolyse de la this compound sont le glucose et la naringénine.

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme précurseur pour la synthèse d'autres flavonoïdes et glycosides.

Médecine : La this compound a montré des propriétés antidiabétiques potentielles en inhibant la protéine tyrosine phosphatase 1B et en stimulant l'absorption du glucose dans les cellules résistantes à l'insuline.

5. Mécanisme d'action

La this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Inhibition de la protéine tyrosine phosphatase 1B : La this compound inhibe sélectivement la protéine tyrosine phosphatase 1B, qui joue un rôle dans la signalisation de l'insuline.

Stimulation de l'absorption du glucose : La this compound stimule l'absorption du glucose dans les hépatocytes résistants à l'insuline en diminuant le niveau d'expression de la protéine tyrosine phosphatase 1B.

Activité antioxydante : La this compound présente une activité antioxydante en piégeant les radicaux libres et en réduisant le stress oxydatif.

Comparaison Avec Des Composés Similaires

La prunine est similaire à d'autres glycosides de flavanone tels que la naringine et l'hesperidine. elle possède des propriétés uniques qui la distinguent de ces composés :

Naringine : La naringine est le précurseur de la this compound et subit une hydrolyse enzymatique pour former de la this compound et du rhamnose.

Hespéridine : L'hesperidine est un autre glycoside de flavanone présent dans les agrumes.

Liste des composés similaires :

- Naringine

- Hespéridine

- Naringénine (forme aglycone de la this compound)

La combinaison unique d'activités biologiques et d'applications thérapeutiques potentielles de la this compound en fait un composé d'un intérêt considérable dans la recherche scientifique et l'industrie.

Propriétés

Numéro CAS |

529-55-5 |

|---|---|

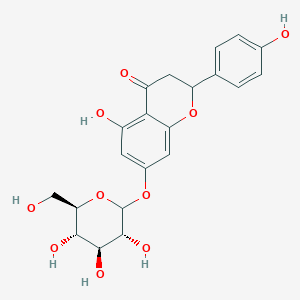

Formule moléculaire |

C21H22O10 |

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1 |

Clé InChI |

DLIKSSGEMUFQOK-TUYHZEGRSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

SMILES isomérique |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

SMILES canonique |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

melting_point |

Mp 225 ° |

Key on ui other cas no. |

529-55-5 |

Pictogrammes |

Environmental Hazard |

Synonymes |

Pru du 6 protein, Prunus Pru du 6.01 protein, Prunus Pru du 6.02 protein, Prunus Pru1 protein, Prunus Pru2 protein, Prunus prunin protein, Prunus |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.